molecular formula C11H13NO2 B13032560 (2S)-2-Amino-3-(2-vinylphenyl)propanoic acid

(2S)-2-Amino-3-(2-vinylphenyl)propanoic acid

Cat. No.: B13032560
M. Wt: 191.23 g/mol
InChI Key: KKPWKZXSGILNKP-JTQLQIEISA-N
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Description

(2S)-2-Amino-3-(2-vinylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a vinyl group attached to the phenyl ring, which is connected to the alpha carbon of the amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-3-(2-vinylphenyl)propanoic acid typically involves the use of starting materials such as 2-vinylbenzaldehyde and an appropriate amino acid precursor. One common method involves the condensation of 2-vinylbenzaldehyde with an amino acid derivative under controlled conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, temperature control, and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-(2-vinylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The vinyl group can be reduced to form ethyl derivatives.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-vinylbenzoic acid or 2-vinylbenzaldehyde.

    Reduction: Formation of 2-ethylphenyl derivatives.

    Substitution: Formation of N-substituted amino acid derivatives.

Scientific Research Applications

(2S)-2-Amino-3-(2-vinylphenyl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-(2-vinylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The vinyl group may participate in binding interactions, while the amino acid moiety can influence the compound’s overall activity. The pathways involved may include enzymatic catalysis, receptor binding, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-3-phenylpropanoic acid: Lacks the vinyl group, resulting in different chemical properties and reactivity.

    (2S)-2-Amino-3-(2-ethylphenyl)propanoic acid: Contains an ethyl group instead of a vinyl group, affecting its chemical behavior and applications.

Uniqueness

(2S)-2-Amino-3-(2-vinylphenyl)propanoic acid is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and potential for diverse applications. This structural feature differentiates it from other similar compounds and contributes to its versatility in research and industry.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

(2S)-2-amino-3-(2-ethenylphenyl)propanoic acid

InChI

InChI=1S/C11H13NO2/c1-2-8-5-3-4-6-9(8)7-10(12)11(13)14/h2-6,10H,1,7,12H2,(H,13,14)/t10-/m0/s1

InChI Key

KKPWKZXSGILNKP-JTQLQIEISA-N

Isomeric SMILES

C=CC1=CC=CC=C1C[C@@H](C(=O)O)N

Canonical SMILES

C=CC1=CC=CC=C1CC(C(=O)O)N

Origin of Product

United States

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